molecular formula C20H16F3N5OS B2536933 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 852143-01-2

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2536933
CAS No.: 852143-01-2
M. Wt: 431.44
InChI Key: WDRPLICCQUXGAW-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a research-grade chemical agent recognized for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [Source] . The TRPA1 channel is a non-selective cation channel expressed on sensory neurons and is often referred to as a "chemical nocisensor" due to its activation by a wide range of exogenous irritants and endogenous inflammatory mediators [Source] . As a selective antagonist, this compound functions by blocking the channel's activity, thereby inhibiting the influx of calcium and sodium ions that would otherwise lead to neuronal depolarization and the release of pro-inflammatory neuropeptides. This specific mechanism of action makes it an invaluable pharmacological tool for probing the complex pathophysiology of pain syndromes, neurogenic inflammation, and airway hypersensitivity disorders in experimental models. Researchers utilize this antagonist to dissect TRPA1's role in cellular signaling pathways and to validate target engagement in the development of novel therapeutic strategies for chronic pain and inflammatory conditions. Its application is critical in in vitro assays to characterize receptor function and in vivo studies to assess the physiological consequences of TRPA1 inhibition.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5OS/c1-28-18(15-10-24-16-5-3-2-4-14(15)16)26-27-19(28)30-11-17(29)25-13-8-6-12(7-9-13)20(21,22)23/h2-10,24H,11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRPLICCQUXGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article summarizes the pharmacological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The compound features a complex structure consisting of an indole moiety linked to a triazole ring, which is further substituted with a trifluoromethyl phenyl group. The presence of sulfur in the thioether linkage contributes to its unique reactivity and biological profile.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties . For instance, compounds with similar structural motifs have demonstrated activity against various pathogens, including bacteria and fungi. The triazole ring is often implicated in enhancing the antimicrobial efficacy of these compounds through mechanisms such as enzyme inhibition and membrane disruption .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget PathogenMIC (μg/mL)Reference
Ciprofloxacin-triazole hybridMRSA0.25
Quinolone-triazole hybridE. coli0.125
Triazolo-thiadiazoleS. aureus8

Anticancer Potential

The compound's structure suggests possible anticancer activity , particularly due to the indole and triazole components known for their roles in cancer therapeutics. Indoles have been recognized for their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Case Study: Indole Derivatives as Anticancer Agents

A study focused on indole derivatives reported that certain modifications enhanced anticancer activity against various cancer cell lines, indicating that similar modifications in our compound could yield promising results .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole-containing compounds. Modifications at specific positions of the triazole or phenyl rings can significantly impact potency and selectivity against target organisms.

  • Indole Substituents : Variations in the indole group can alter binding affinity to biological targets.
  • Triazole Ring Modifications : Substituents on the triazole ring have been shown to affect antimicrobial potency; electron-withdrawing groups generally enhance activity against Gram-positive bacteria .
  • Phenyl Group Variations : The presence of trifluoromethyl groups has been linked to increased lipophilicity and improved membrane penetration, which may enhance overall efficacy.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have been shown to inhibit cancer cell growth significantly. A study reported that related triazole derivatives exhibited percent growth inhibition (PGI) against various cancer cell lines, suggesting that modifications to the triazole ring can enhance anticancer activity .

Compound Cell Line Percent Growth Inhibition
Triazole Derivative ASNB-1986.61%
Triazole Derivative BOVCAR-885.26%
Triazole Derivative CNCI-H4075.99%

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies indicated that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . The ability to inhibit this enzyme suggests that the compound could be developed into a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

Research has shown that triazole derivatives possess antimicrobial properties. A study synthesized various triazole and thiadiazine derivatives, demonstrating significant antimicrobial activity against a range of pathogens . This positions compounds like 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide as candidates for further investigation in treating infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this one. Modifications to the indole or triazole moieties can lead to variations in biological activity, allowing researchers to design more effective drugs with specific targets .

Case Study 1: Anticancer Efficacy

A recent experimental study synthesized several derivatives based on the core structure of the compound and tested their anticancer efficacy against multiple cell lines. The findings indicated that specific modifications led to enhanced cytotoxicity, particularly against breast cancer cells.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, researchers utilized molecular docking simulations to predict binding affinities between the compound and various inflammatory mediators. The results suggested a strong interaction with cyclooxygenase enzymes, providing insights into its potential therapeutic applications in treating chronic inflammatory conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge is susceptible to nucleophilic displacement under basic conditions. Key reactions include:

Reaction TypeConditionsProductsKey Findings
Oxidation H₂O₂, AcOH (pH 4–5), 60°CSulfoxide (-SO-) or sulfone (-SO₂-) derivativesOxidation selectivity depends on peroxide concentration and reaction time .
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CS-alkylated analogsBulky alkyl groups reduce yield due to steric hindrance .

Hydrolysis and Functionalization of the Acetamide Group

The acetamide (-NHCO-) moiety undergoes hydrolysis or substitution:

Reaction TypeConditionsProductsKey Findings
Acid Hydrolysis 6M HCl, reflux, 8hCarboxylic acid derivativeQuantitative conversion observed via HPLC .
Nucleophilic Acylation R-NH₂, EDCl/HOBt, DCMSecondary amidesElectron-withdrawing groups on aryl amines enhance reaction rates .

Triazole Ring Functionalization

The 1,2,4-triazole core participates in electrophilic and cycloaddition reactions:

Reaction TypeConditionsProductsKey Findings
N-Alkylation R-X, LiH, DMF, 24hQuaternary triazolium saltsMethyl and ethyl groups exhibit higher regioselectivity at N4 .
Click Chemistry Cu(I), azides, rt1,2,3-Triazole conjugatesCu(I) catalysis improves yield (75–92%) compared to thermal conditions .

Electrophilic Substitution on the Indole Moiety

The indole subunit undergoes electrophilic aromatic substitution:

Reaction TypeConditionsProductsKey Findings
Nitration HNO₃/H₂SO₄, 0°C5-Nitroindole derivativeNitration occurs preferentially at the C5 position .
Halogenation Br₂, CHCl₃5-Bromoindole analogBromination yields (68%) correlate with indole’s electron density .

Regioselectivity and Reaction Mechanisms

DFT studies (B3LYP/6-311G**) reveal:

  • Thioether Reactivity : The sulfur atom exhibits a high Fukui electrophilicity index (f⁻ = 0.152), favoring nucleophilic attacks .

  • Triazole Ring : N4 has the lowest electrostatic potential (-42.6 kcal/mol), making it prone to alkylation .

  • Indole Ring : C5 and C7 positions show enhanced nucleophilic character (π-electron density = 1.24 e/ų) .

Stability Under Physiological Conditions

The compound degrades via:

  • pH-Dependent Hydrolysis : t₁/₂ = 12h (pH 7.4) vs. t₁/₂ = 2h (pH 1.2).

  • Oxidative Stress : Glutathione (10 mM) triggers thioether cleavage within 6h .

Synthetic Modifications for Bioactivity

Key derivatives and their enhancements:

DerivativeModificationBioactivity Improvement
Sulfone Analog Thioether → sulfone3.2× higher kinase inhibition (IC₅₀ = 0.31 μM) .
5-Nitroindole Derivative Indole nitration84% growth inhibition in MCF-7 cells .

Comparative Reactivity With Analogues

CompoundThioether ReactivityTriazole Alkylation Rate
Target CompoundHigh (k = 0.45 min⁻¹)Moderate (65% yield)
4-Phenyl TriazoleLow (k = 0.12 min⁻¹)High (88% yield)

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds and Modifications:

2-((5-(3-Bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)propanamide Differences: Bromophenyl at triazole-C5, propanamide (vs. acetamide), and chloro-trifluoromethylphenyl at the acetamide terminus. Impact: Exhibits superior nonlinear optical (NLO) properties due to electron-withdrawing bromine and chloro groups enhancing polarizability .

2-{[5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

  • Differences : 4-Methoxybenzyl and pyrrol-1-yl substituents on the triazole; trifluoromethylphenyl at position 2 (vs. 4).
  • Impact : Increased lipophilicity from methoxybenzyl may improve membrane permeability but reduce solubility compared to the target compound’s indole group .

(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-1H-indol-7-yl] Acetamide Differences: Trifluoroacetylated indole and fluorostyryl extension.

Table 1: Substituent Effects on Pharmacological and Physical Properties
Compound Key Substituents Bioactivity/Property Reference
Target Compound Indol-3-yl, 4-CF3Ph Unknown (structural optimism)
3-Bromophenyl derivative Br, Cl-CF3Ph, propanamide Enhanced NLO response
4-Methoxybenzyl-pyrrolyl analog 4-MeOBn, pyrrolyl Higher logP, reduced solubility
Trifluoroacetyl-indole derivative CF3CO-indole, fluorostyryl Anti-inflammatory potential

Pharmacological Activity Comparisons

  • Anti-Exudative Activity: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated 72–79% inhibition in edema models at 10 mg/kg, comparable to diclofenac . The target compound’s indole moiety may offer superior receptor affinity but requires empirical validation.
  • The target compound lacks the trifluoroacetyl group but may leverage indole’s inherent kinase-inhibitory properties.

Contradictory Findings and Limitations

  • NLO vs. Bioactivity Trade-offs : Bromophenyl derivatives excel in NLO applications but lack robust biological data, whereas anti-exudative furan-based analogues show therapeutic promise but poor optical properties .
  • Trifluoromethyl Position : The target’s 4-CF3Ph group may offer better steric alignment with receptors than 2-CF3Ph analogues, but this remains untested .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide?

  • Methodology :

  • Step 1 : Synthesize the 1,2,4-triazole-3-thione intermediate by cyclizing thiosemicarbazides under reflux in ethanol with potassium hydroxide (KOH) .
  • Step 2 : React the intermediate with chloroacetamide derivatives in ethanol/water under reflux (1–2 hours) to form the thioether bond.
  • Step 3 : Purify via recrystallization (ethanol/water) and confirm purity using thin-layer chromatography (TLC) .
    • Key Parameters :
  • Solvent polarity (ethanol/water) ensures solubility of intermediates.
  • Reaction temperature (reflux at ~78°C) balances reactivity and stability of the indole moiety .

Q. How can the structure of this compound be confirmed experimentally?

  • Analytical Workflow :

  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N, S content) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1680 cm⁻¹ for acetamide, N-H stretch for indole at ~3400 cm⁻¹) .
  • 1H/13C NMR : Confirm substituent positions (e.g., methyl group at δ ~3.5 ppm, trifluoromethyl phenyl protons at δ ~7.6–7.8 ppm) .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Approach :

  • Anti-inflammatory : Evaluate inhibition of carrageenan-induced paw edema in rodents .
  • Anticancer : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) via MTT assay, with IC₅₀ calculations .
    • Controls : Use reference compounds (e.g., celecoxib for anti-inflammatory, doxorubicin for anticancer) to benchmark activity .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methyl group at position 4, trifluoromethylphenyl) influence bioactivity?

  • Structure-Activity Relationship (SAR) Strategy :

  • Variation : Synthesize analogs with substituents like ethyl, isopropyl, or halogens at position 4 of the triazole ring.
  • Testing : Compare IC₅₀ values across analogs to identify critical groups. For example, methyl enhances metabolic stability, while trifluoromethyl improves lipophilicity and target binding .
    • Data Interpretation : Use regression analysis to correlate logP values with cytotoxicity .

Q. What computational tools can predict binding interactions of this compound with biological targets?

  • In Silico Workflow :

  • Docking : Use AutoDock Vina to model interactions with COX-2 or EGFR kinases (PDB IDs: 5KIR, 1M17). Focus on hydrogen bonding with acetamide and π-π stacking with indole .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
    • Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values .

Q. How to resolve discrepancies in biological activity data across studies?

  • Case Example : If Compound X shows high activity in anti-inflammatory assays but low cytotoxicity:

  • Hypothesis : Off-target effects or assay-specific interference (e.g., solubility in DMSO vs. PBS).
  • Validation :
  • Repeat assays with varied solvents (e.g., PEG-400 instead of DMSO).
  • Use orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) .

Q. What strategies ensure stability during long-term storage?

  • Stability Protocol :

  • Storage : Keep in amber vials at -20°C under argon to prevent oxidation of the thioether bond .
  • Monitoring : Perform HPLC every 3 months to detect degradation products (e.g., free indole or triazole fragments) .

Methodological Tables

Parameter Synthesis Bioassay Computational
Key ReagentsKOH, chloroacetamideMTT, cell linesAutoDock Vina, GROMACS
Critical ConditionsReflux in ethanol/water37°C, 5% CO₂AMBER force field, 100 ns MD
Data OutputTLC Rf, IR peaksIC₅₀ (µM)Binding energy (kcal/mol)

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